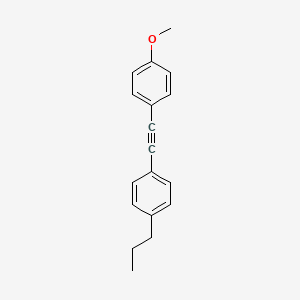

1-Methoxy-4-((4-propylphenyl)ethynyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methoxy-4-[2-(4-propylphenyl)ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O/c1-3-4-15-5-7-16(8-6-15)9-10-17-11-13-18(19-2)14-12-17/h5-8,11-14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCKVHHCQBJJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628850 | |

| Record name | 1-Methoxy-4-[(4-propylphenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39969-26-1 | |

| Record name | 1-[2-(4-Methoxyphenyl)ethynyl]-4-propylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39969-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxy-4-[(4-propylphenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-[2-(4-methoxyphenyl)ethynyl]-4-propyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene, a diarylalkyne of significant interest in materials science and as a structural motif in medicinal chemistry. The primary focus of this document is the palladium- and copper-catalyzed Sonogashira cross-coupling reaction, a highly efficient and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons. This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and discuss critical process parameters, including the mitigation of common side reactions. The content is structured to provide researchers, scientists, and drug development professionals with the necessary insights to successfully synthesize and characterize this target molecule.

Introduction: The Significance of Diarylalkynes

Diarylalkynes, characterized by two aryl groups linked by a carbon-carbon triple bond, are a class of compounds with remarkable utility. Their rigid, linear structure imparts unique photophysical and electronic properties, making them valuable building blocks for organic electronics, liquid crystals, and fluorescent probes. In the realm of drug discovery, the diarylalkyne scaffold is present in a variety of biologically active molecules and serves as a key intermediate in the synthesis of complex therapeutic agents. The unique electronic nature and metabolic stability of the alkyne functional group make it a valuable component in modern medicinal chemistry.[1] The target molecule, this compound, combines an electron-donating methoxy group and a lipophilic propyl group, making it an interesting candidate for further functionalization and incorporation into more complex molecular architectures.

Synthetic Strategy: The Sonogashira Cross-Coupling Reaction

The most direct and reliable method for the synthesis of unsymmetrical diarylalkynes such as this compound is the Sonogashira cross-coupling reaction.[2] This reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide.[3] The selection of the Sonogashira coupling is predicated on its mild reaction conditions, broad functional group tolerance, and generally high yields.[4]

The key starting materials for this synthesis are 4-ethynylanisole (also known as 1-ethynyl-4-methoxybenzene) and an appropriately halogenated 4-propylbenzene. While both aryl bromides and iodides can be used, aryl iodides are significantly more reactive in the rate-determining oxidative addition step of the catalytic cycle, often allowing for milder reaction conditions.[2] Therefore, 1-iodo-4-propylbenzene is the preferred coupling partner for this synthesis.

Mechanistic Insights

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle, as illustrated below.

Sources

Spectroscopic Data for 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene: A Technical Guide

Introduction

1-Methoxy-4-((4-propylphenyl)ethynyl)benzene is a diarylalkyne, a class of organic compounds with applications in materials science, particularly in the development of liquid crystals and organic electronics. The defining structural feature of this molecule is the rigid acetylene linker connecting a methoxy-substituted phenyl ring and a propyl-substituted phenyl ring. This arrangement of alternating single, double, and triple bonds creates an extended π-conjugated system, which is the origin of its unique electronic and optical properties.

Accurate and comprehensive spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of this compound. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is grounded in fundamental principles and supported by data from structurally analogous compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science.

Molecular Structure and Synthesis

The molecular structure of this compound is characterized by two para-substituted benzene rings linked by an ethynyl bridge. One ring bears a methoxy group (-OCH₃), an electron-donating group, while the other is substituted with a propyl group (-CH₂CH₂CH₃), a weakly electron-donating alkyl group.

Figure 1: Molecular Structure of this compound.

A common and efficient method for the synthesis of diarylalkynes is the Sonogashira cross-coupling reaction . This palladium-catalyzed reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. For the synthesis of the target molecule, this would typically involve the reaction of 4-ethynylanisole with 1-iodo-4-propylbenzene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Figure 2: Synthetic approach via Sonogashira coupling.

Understanding the synthetic route is crucial for anticipating potential impurities, such as homocoupled products (diynes) or starting materials, which could be reflected in the spectroscopic data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals for the aromatic, methoxy, and propyl protons.

Experimental Protocol:

A standard ¹H NMR experiment would be conducted on a 400 MHz or 500 MHz spectrometer. A small amount of the purified compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is acquired at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.42 | d | 2H | Ar-H (ortho to alkyne, propyl side) |

| ~ 7.39 | d | 2H | Ar-H (ortho to alkyne, methoxy side) |

| ~ 7.12 | d | 2H | Ar-H (ortho to propyl group) |

| ~ 6.85 | d | 2H | Ar-H (ortho to methoxy group) |

| ~ 3.82 | s | 3H | -OCH₃ |

| ~ 2.58 | t | 2H | -CH₂- (benzylic) |

| ~ 1.63 | sextet | 2H | -CH₂- (middle of propyl) |

| ~ 0.93 | t | 3H | -CH₃ (terminal of propyl) |

Interpretation:

-

Aromatic Region (6.8-7.5 ppm): The spectrum is expected to show four doublets, characteristic of two para-substituted benzene rings. The protons on the methoxy-substituted ring are expected to be more shielded (appear at a lower chemical shift) due to the electron-donating nature of the methoxy group. Conversely, the protons on the propyl-substituted ring will be slightly less shielded. The ortho-coupling constant for these doublets is typically around 8-9 Hz.

-

Methoxy Group (~3.82 ppm): A sharp singlet integrating to three protons is characteristic of the methoxy group protons.

-

Propyl Group (0.9-2.6 ppm): The propyl group will give rise to three distinct signals: a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the benzylic methylene group. The benzylic protons are the most deshielded due to their proximity to the aromatic ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound in CDCl₃ will show distinct signals for each unique carbon atom.

Experimental Protocol:

A standard ¹³C NMR experiment is typically performed on the same instrument as the ¹H NMR, operating at a corresponding frequency (e.g., 100 or 125 MHz). A higher concentration of the sample (20-50 mg) is often required. A proton-decoupled spectrum is acquired to simplify the spectrum to a series of singlets, with TMS as the internal standard.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 159.5 | C-OCH₃ |

| ~ 143.0 | C-propyl |

| ~ 132.8 | Ar-CH (ortho to alkyne, methoxy side) |

| ~ 131.5 | Ar-CH (ortho to alkyne, propyl side) |

| ~ 128.5 | Ar-CH (ortho to propyl group) |

| ~ 120.5 | C-alkyne (propyl side) |

| ~ 115.8 | C-alkyne (methoxy side) |

| ~ 114.0 | Ar-CH (ortho to methoxy group) |

| ~ 90.0 | Acetylenic C |

| ~ 88.5 | Acetylenic C |

| ~ 55.3 | -OCH₃ |

| ~ 38.0 | -CH₂- (benzylic) |

| ~ 24.5 | -CH₂- (middle of propyl) |

| ~ 13.8 | -CH₃ (terminal of propyl) |

Interpretation:

-

Aromatic and Alkynyl Carbons (88-160 ppm): The carbon attached to the electron-donating methoxy group (C-OCH₃) will be the most deshielded aromatic carbon. The two acetylenic carbons will appear in the region of 88-90 ppm. The remaining aromatic carbons will have chemical shifts influenced by their position relative to the substituents.

-

Aliphatic Carbons (13-56 ppm): The methoxy carbon will appear around 55 ppm. The three carbons of the propyl group will have distinct signals, with the benzylic carbon being the most deshielded.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

The FT-IR spectrum can be obtained using a potassium bromide (KBr) pellet or by attenuated total reflectance (ATR). For a KBr pellet, a small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk. For ATR, a small amount of the solid is placed directly on the ATR crystal. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 2960-2850 | Aliphatic C-H stretch | Strong |

| ~2220 | C≡C stretch (internal alkyne) | Medium to Weak |

| 1610, 1510 | Aromatic C=C stretch | Medium to Strong |

| 1250 | Aryl-O stretch (asymmetric) | Strong |

| 1030 | Aryl-O stretch (symmetric) | Medium |

| 830 | p-substituted C-H out-of-plane bend | Strong |

Interpretation:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic rings (above 3000 cm⁻¹) and the aliphatic propyl and methoxy groups (below 3000 cm⁻¹).

-

Alkyne Stretch: A key feature will be the C≡C stretching vibration, which for an internal, disubstituted alkyne is typically found in the 2260-2190 cm⁻¹ region. The intensity of this peak can be variable and is often weaker than that of a terminal alkyne.

-

Aromatic Region: The aromatic C=C stretching vibrations will appear as a pair of bands in the 1610-1450 cm⁻¹ region.

-

Ether Linkage: The strong absorption around 1250 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the aryl ether (methoxy group).

-

Substitution Pattern: A strong band around 830 cm⁻¹ is indicative of the para-disubstitution pattern on the benzene rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Experimental Protocol:

The mass spectrum is typically obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₈H₁₈O = 250.34 g/mol ). Due to the presence of the aromatic rings, this peak is expected to be relatively intense.

-

Major Fragments:

-

Loss of a methyl group (-CH₃): A peak at m/z 235, resulting from the loss of a methyl radical from the methoxy group.

-

Loss of an ethyl group (-CH₂CH₃): A peak at m/z 221, resulting from benzylic cleavage of the propyl group. This is often a favorable fragmentation pathway.

-

Tropylium Ion: A prominent peak at m/z 91, corresponding to the stable tropylium cation, is a common feature in the mass spectra of compounds containing a benzyl moiety.

-

Other Fragments: Other fragments may arise from cleavage of the C-O bond of the ether, and further fragmentation of the aromatic rings.

-

Figure 3: Key fragmentation pathways in mass spectrometry.

Conclusion

The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. The predicted data presented in this guide, based on established spectroscopic principles and analysis of related structures, serves as a benchmark for researchers working with this compound. Each technique offers complementary information, and together they confirm the molecular structure, the presence of key functional groups, and the connectivity of the atoms. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, which is essential for the reliable identification and purity assessment of this and other related diarylalkyne compounds.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

1-Methoxy-4-((4-propylphenyl)ethynyl)benzene chemical properties

An In-depth Technical Guide to 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene for Advanced Research Applications

This document provides a comprehensive technical overview of this compound, a diarylacetylene compound of interest in materials science and organic synthesis. Designed for researchers, chemists, and drug development professionals, this guide moves beyond basic data to explain the causality behind experimental choices, ensuring a deeper understanding of its properties, synthesis, and handling.

Core Physicochemical & Structural Properties

This compound, also known as 1-(4-Methoxyphenyl)ethynyl-4-propylbenzene, is a disubstituted tolan derivative. Its rigid, linear structure, conferred by the central acetylene linker, and the electronic properties of its substituted phenyl rings make it a valuable building block in the development of functional organic materials.

The core properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 39969-26-1 | [1][2] |

| Molecular Formula | C₁₈H₁₈O | [1][3] |

| Molar Mass | 250.33 g/mol | [1][3] |

| Appearance | White Solid | [4] |

| Melting Point | 61°C | [1][3] |

| Boiling Point | 162-164°C @ 1 mmHg | [1][3] |

| Density (Predicted) | 1.05 ± 0.1 g/cm³ | [1][3] |

| Storage Conditions | Store at room temperature, sealed in a dry environment. | [1][2] |

Synthesis Pathway: The Sonogashira Coupling

The most reliable and widely adopted method for synthesizing diarylacetylenes like this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Expertise in Action: Why the Sonogashira Coupling?

The choice of the Sonogashira reaction is deliberate due to its high efficiency, mild reaction conditions, and exceptional tolerance for a wide range of functional groups. This avoids the need for harsh reagents or protecting group strategies that could complicate the synthesis and lower the overall yield. The dual-catalyst system (palladium and copper(I)) is key: the palladium complex facilitates the oxidative addition of the aryl halide, while the copper(I) salt activates the terminal alkyne, creating a highly efficient catalytic cycle.

Below is a standardized, self-validating protocol for this synthesis.

Experimental Protocol: Sonogashira Coupling

Materials:

-

4-Iodoanisole (or 4-bromoanisole)

-

1-Ethynyl-4-propylbenzene

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)

-

Anhydrous amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

-

Inert gas (Argon or Nitrogen)

Step-by-Step Methodology:

-

Inert Atmosphere: Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet. Maintaining an inert atmosphere is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the palladium catalyst from deactivation.

-

Reagent Addition: To the flask, add 4-iodoanisole (1.0 eq), the palladium catalyst (typically 1-5 mol%), and copper(I) iodide (typically 2-10 mol%).

-

Solvent and Base: Add the anhydrous, degassed solvent, followed by the amine base (typically 2-3 eq). The base is crucial for scavenging the hydrogen halide (HX) byproduct generated during the catalytic cycle.

-

Alkyne Introduction: Add 1-ethynyl-4-propylbenzene (1.1-1.2 eq) to the mixture. A slight excess of the alkyne ensures the complete consumption of the more expensive aryl halide.

-

Reaction Execution: Heat the reaction mixture (typically to 50-70°C) and monitor its progress using Thin Layer Chromatography (TLC) until the starting aryl halide spot is consumed.

-

Workup and Purification:

-

Cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst residues.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and wash with aqueous ammonium chloride to remove the copper catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product using column chromatography on silica gel to yield pure this compound.

-

Caption: Sonogashira coupling workflow for synthesis.

Safety, Handling, and Storage

Proper handling is paramount when working with fine chemicals. While specific toxicological data for this compound is limited, adherence to standard laboratory safety protocols for related aromatic compounds is mandatory.

Core Safety Requirements:

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[4][5]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[5]

-

Ignition Sources: Keep the compound away from heat, sparks, and open flames.[5]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] The compound is noted to be potentially air-sensitive, so storage under an inert atmosphere is recommended for long-term stability.[4]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4][5]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[4][5]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention.[4][5]

Caption: Key safety and handling protocols.

Potential Applications in Materials Science

Diarylacetylenes are foundational components in the field of organic electronics and liquid crystals. The rigid, rod-like structure of this compound, combined with its potential for π-conjugation across the molecule, makes it an attractive candidate for:

-

Liquid Crystal Displays (LCDs): The molecular shape is conducive to forming nematic or smectic liquid crystal phases, which are essential for display technologies. The terminal propyl and methoxy groups can be tuned to influence the mesophase transition temperatures and dielectric anisotropy.

-

Organic Light-Emitting Diodes (OLEDs): This class of molecules can serve as host materials or as building blocks for more complex conjugated polymers used in the emissive or charge-transport layers of OLED devices.

-

Molecular Wires: The conjugated π-system provides a pathway for electron delocalization, making such molecules models for studying charge transport at the nanoscale.

Further research would involve characterizing its liquid crystalline phases, measuring its photophysical properties (absorption and emission spectra), and evaluating its performance in prototype electronic devices.

References

-

This compound - ChemBK. (n.d.). Retrieved from [Link]

-

1-(4-Methoxyphenyl)ethynyl-4-propylbenzene - ChemBK. (n.d.). Retrieved from [Link]

- SAFETY DATA SHEET for 1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene. (2024, March 30).

- SAFETY DATA SHEET for 1-Eth-1-ynyl-4-methoxybenzene. (2009, April 29). Fisher Scientific.

Sources

An In-Depth Technical Guide to 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-4-((4-propylphenyl)ethynyl)benzene, with CAS number 39969-26-1, is a diarylalkyne compound characterized by a rigid tolane core functionalized with a methoxy and a propyl group at opposite ends. This molecular architecture imparts a unique combination of electronic and steric properties, making it a molecule of significant interest in materials science and medicinal chemistry. Its elongated, rod-like structure is a key feature in the design of liquid crystals, while the methoxy group, a common substituent in many pharmaceuticals, suggests its potential as a scaffold in drug discovery.[1][2] This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, aimed at researchers and professionals in relevant scientific fields.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 39969-26-1 | |

| Molecular Formula | C₁₈H₁₈O | |

| Molar Mass | 250.33 g/mol | |

| Melting Point | 61°C | |

| Boiling Point | 162-164°C at 1 mmHg | |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in common organic solvents like THF, CH₂Cl₂, and ethyl acetate. Insoluble in water. | Generic |

Molecular Structure

The structure of this compound is depicted below. The molecule consists of two phenyl rings linked by an ethynyl bridge. One phenyl ring is substituted with a methoxy group at the para position, while the other is substituted with a propyl group, also at the para position.

Caption: Molecular structure of this compound.

Synthesis

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[3] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3]

Synthesis Workflow

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Sonogashira coupling methodologies.[4][5]

Materials:

-

1-Iodo-4-propylbenzene (1.0 eq)

-

1-Ethynyl-4-methoxybenzene (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triethylamine (TEA) (3.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-iodo-4-propylbenzene, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF and triethylamine to the flask.

-

Add 1-ethynyl-4-methoxybenzene to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous NH₄Cl, followed by saturated aqueous NaHCO₃, and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Rationale for Experimental Choices:

-

Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings, with the palladium facilitating the oxidative addition and reductive elimination steps and the copper activating the terminal alkyne.[3]

-

Base: Triethylamine acts as both a base to neutralize the hydrogen halide byproduct and as a solvent.

-

Solvent: THF is a common solvent for Sonogashira reactions as it dissolves the reactants and catalysts well.

-

Purification: Column chromatography is a standard and effective method for purifying diarylalkynes from starting materials and byproducts.

Sonogashira Catalytic Cycle

Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.

Characterization

The structure and purity of this compound can be confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the propyl group protons. The aromatic protons will appear as a series of doublets and multiplets in the range of δ 6.8-7.5 ppm. The methoxy protons will be a sharp singlet around δ 3.8 ppm. The propyl group will show a triplet for the methyl group and two multiplets for the methylene groups.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the alkyne carbons, the methoxy carbon, and the propyl carbons. The alkyne carbons are typically found in the range of δ 80-90 ppm.

A representative ¹³C NMR spectrum for a similar compound, 1-methoxy-4-(phenylethynyl)benzene, shows characteristic peaks at δ 159.6, 133.0, 131.4, 128.3, 127.9, 123.6, 115.4, 114.0, 89.4, 88.1, and 55.3 ppm.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will provide information about the functional groups present in the molecule. Key characteristic peaks are expected for:

-

C≡C stretch: A weak to medium intensity peak around 2200-2230 cm⁻¹.

-

C-O stretch (aryl ether): A strong peak in the region of 1230-1270 cm⁻¹.

-

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.

For diphenylacetylene, a related core structure, characteristic vibrational modes have been extensively studied.[7]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z = 250.33. Fragmentation patterns can also provide structural information. Common fragmentation pathways for diarylalkynes involve cleavage of the alkyl chain and fragmentation of the aromatic rings.[8][9]

Applications

Liquid Crystals

The rigid, rod-like structure of this compound makes it a promising candidate for use in liquid crystal applications. Tolane derivatives are known to exhibit mesogenic properties, and the presence of terminal alkyl and alkoxy groups can influence the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which it is stable.[10] The high birefringence of tolane-based liquid crystals makes them suitable for electro-optical applications.

The design of molecules with a tolane core is a key strategy in the development of novel liquid crystalline materials.[10] The specific combination of the propyl and methoxy groups in the target molecule will influence its mesomorphic behavior, which can be further tuned by mixing with other liquid crystal compounds to create formulations with desired properties for display and sensor applications.

Drug Discovery

While there is no specific data on the biological activity of this compound, its structural features are relevant to drug discovery. The methoxy group is a prevalent substituent in many approved drugs and can influence a molecule's binding to its target, as well as its pharmacokinetic properties.[1][11] The diarylalkyne core can act as a rigid scaffold to present pharmacophoric groups in a specific orientation for optimal interaction with a biological target.

The role of the methoxy group in drug design is multifaceted. It can act as a hydrogen bond acceptor, influence the conformation of the molecule, and modulate its metabolic stability.[12] The propyl group can contribute to the lipophilicity of the molecule, which is an important factor in its absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, this compound can be considered a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications.

Safety Information

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Synthesis Hazards: The synthesis involves the use of a palladium catalyst, which can be pyrophoric under certain conditions, and aryl halides, which can be toxic.[13] Care should be taken to handle these reagents under an inert atmosphere and to quench the reaction and workup procedures safely.

Conclusion

This compound is a versatile molecule with a unique combination of structural and electronic properties. Its synthesis via the robust and efficient Sonogashira coupling reaction makes it readily accessible for further investigation. The rigid tolane core and the terminal functional groups suggest promising applications in the fields of liquid crystals and medicinal chemistry. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related diarylalkyne compounds.

References

-

Drug Design Org. Structure Activity Relationships. [Link]

-

Li, J.-H., Zhang, X.-D., & Xie, Y.-X. (n.d.). SUPPORTING INFORMATION. Wiley-VCH. [Link]

-

Pan, M.-H., Lin, S.-B., & Lin, J.-K. (2017). Structure-Activity Relationship of Curcumin: Role of the Methoxy Group in Anti-inflammatory and Anticolitis Effects of Curcumin. Journal of Agricultural and Food Chemistry, 65(25), 5157–5164. [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

-

ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. [Link]

-

ResearchGate. (n.d.). Investigations of FT-IR, FT-Raman, UV-Visible, FT-NMR Spectra and Quantum Chemical Computations of Diphenylacetylene Molecule. [Link]

-

International Journal of New Chemistry. (2024). 1. International Journal of New Chemistry, 12(3), 329-339. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content. [Link]

-

NROChemistry. Sonogashira Coupling. [Link]

-

ResearchGate. (n.d.). Fig. S15 13 C NMR of FTIR spectra of 1-benzyl-4-methoxyphenyl-1 H... [Link]

-

PubChem. 1-Methoxy-4-(4-methylphenoxy)benzene. [Link]

-

Soft Matter (RSC Publishing). (n.d.). A homeotropic main-chain tolane-type liquid crystal elastomer film exhibiting high anisotropic thermal conductivity. [Link]

-

YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

-

KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

-

Chegg.com. (2023). Solved FTIR Spectrum of Diphenylacetylene. [Link]

-

Chegg.com. (n.d.). Solved 1. Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Be as complete as possible and show electron flow for all steps. 2. Thin. [Link]

-

Indian Academy of Sciences. (n.d.). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

ResearchGate. (n.d.). FT-IR spectra in the region: (a) 3150–2950 cm À1 , and (b) 2260–2100 cm... [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (n.d.). (PDF) Vibrational Spectra and Structure of Diphenylacetilenes. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

National Institute of Standards and Technology. (n.d.). Diphenylacetylene - the NIST WebBook. [Link]

-

Mass spectrometry. (n.d.). [Link]

-

Future4200. (2021). Palladium on carbon safe handling - Safety Regulation. [Link]

-

ChemSynthesis. (n.d.). 1-methoxy-4-(phenylethynyl)benzene. [Link]

-

DSpace@MIT. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. [Link]

-

Angewandte Chemie International Edition. (n.d.). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. [Link]

-

MDPI. (2021). Polymer–Nematic Liquid Crystal Interface: On the Role of the Liquid Crystalline Molecular Structure and the Phase Sequence in Photoalignment. Polymers, 13(2), 195. [Link]

-

ResearchGate. (n.d.). Chemical structure of the nematic liquid crystals studied. [Link]

-

HANDBOOK OF ORGANOPALLADIUM CHEMISTRY FOR ORGANIC SYNTHESIS. (n.d.). [Link]

-

Geochemical Transactions. (n.d.). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. [Link]

-

MDPI. (2021). All Structures Great and Small: Nanoscale Modulations in Nematic Liquid Crystals. Crystals, 12(1), 24. [Link]

-

Journal of Materials Chemistry C (RSC Publishing). (2023). Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase. [Link]

Sources

- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Palladium on carbon safe handling - Safety Regulation - Future4200 [future4200.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 5. ias.ac.in [ias.ac.in]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. ijcps.org [ijcps.org]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. A homeotropic main-chain tolane-type liquid crystal elastomer film exhibiting high anisotropic thermal conductivity - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. honrel.com [honrel.com]

1-Methoxy-4-((4-propylphenyl)ethynyl)benzene molecular structure

An In-Depth Technical Guide to 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene: Synthesis, Characterization, and Applications

Introduction

In the landscape of modern chemical research, the rational design of molecules with tailored properties is paramount. Among the vast array of organic scaffolds, diarylacetylenes represent a privileged structural class, characterized by two aryl rings linked by an ethynyl bridge. This rigid, linear core imparts unique electronic and photophysical properties, making these compounds compelling candidates for applications ranging from medicinal chemistry to materials science.

This technical guide provides a comprehensive overview of a specific diarylacetylene, This compound . We will dissect its molecular architecture, delineate a robust synthetic strategy, predict its spectroscopic fingerprint, and explore its potential applications for researchers, scientists, and drug development professionals. The narrative is grounded in established chemical principles, explaining not just the "how" but the fundamental "why" behind the described methodologies.

Molecular Structure and Physicochemical Profile

The structure of this compound is defined by its three key components: a 4-methoxyphenyl (anisole) group, a 4-propylphenyl group, and the linking acetylene unit. The methoxy group (-OCH₃) acts as an electron-donating group, influencing the electronic properties of the adjacent phenyl ring. Conversely, the propyl group (-CH₂CH₂CH₃) is a simple alkyl substituent. The linear acetylene linker ensures a rigid, conjugated π-system spanning the two aromatic rings.

A summary of its key physicochemical properties is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₈O | [1][2] |

| Molar Mass | 250.33 g/mol | [1][2] |

| Melting Point | 61°C | [1][2] |

| Boiling Point | 162-164°C (at 1 mmHg) | [1][2] |

| Density (Predicted) | 1.05 ± 0.1 g/cm³ | [1][2] |

| Storage Condition | Room Temperature, Sealed, Dry | [1][3] |

Synthesis via Sonogashira Cross-Coupling

The formation of the C(sp²)-C(sp) bond connecting the aryl and ethynyl moieties is most efficiently achieved through the Sonogashira cross-coupling reaction.[4] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its reliability, mild reaction conditions, and tolerance of a wide range of functional groups.[5]

The logical retrosynthetic disconnection of the target molecule points to two primary building blocks: 1-iodo-4-propylbenzene and 1-ethynyl-4-methoxybenzene (4-ethynylanisole).

Experimental Protocol: Sonogashira Coupling

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

-

Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.02 eq.), copper(I) iodide (CuI, 0.04 eq.), and triphenylphosphine (PPh₃, 0.08 eq.).

-

Solvent and Base Addition: Add anhydrous, degassed triethylamine (TEA) or a mixture of toluene and TEA. The amine serves as both the base and, frequently, the solvent.

-

Reactant Addition: Add 1-iodo-4-propylbenzene (1.0 eq.) to the flask via syringe, followed by 1-ethynyl-4-methoxybenzene (1.2 eq.). The slight excess of the terminal alkyne ensures complete consumption of the more valuable aryl iodide.

-

Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 2-24 hours.

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with a solvent like ethyl acetate or diethyl ether.

-

Filter the mixture through a pad of celite to remove the catalyst residues and ammonium salts.

-

Wash the organic phase sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.

-

Causality of Component Selection:

-

Palladium Catalyst: The palladium(0) species, generated in situ from the Pd(II) precatalyst, is the active catalyst that undergoes oxidative addition with the aryl iodide.[6]

-

Copper(I) Co-catalyst: Copper(I) iodide reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This step is crucial as it facilitates the transmetalation to the palladium center, which is the rate-determining step in many cases.[4][6]

-

Amine Base: A mild base, typically an amine like triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne, enabling the formation of the copper acetylide. It also neutralizes the hydrogen iodide (HI) generated during the reaction.[5]

-

Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. Conducting the reaction under an inert atmosphere is critical to prevent catalyst deactivation and ensure high yields.

Catalytic Cycle Mechanism

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Structural Elucidation via Spectroscopic Analysis

Confirmation of the molecular structure post-synthesis is non-negotiable. A combination of spectroscopic methods provides an unambiguous fingerprint of the target compound. The following data are predicted based on known spectral data for analogous diarylacetylene structures.[7][8]

| Technique | Predicted Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.4-7.5 (m, 4H, Ar-H), δ 7.1-7.2 (d, 2H, Ar-H), δ 6.8-6.9 (d, 2H, Ar-H), δ 3.8 (s, 3H, -OCH₃), δ 2.6 (t, 2H, -CH₂-), δ 1.6 (sext, 2H, -CH₂-), δ 0.9 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 159-160 (Ar-C-O), δ 130-135 (Ar-C), δ 114-116 (Ar-C), δ 88-91 (Alkyne C≡C), δ 55.3 (-OCH₃), δ 38.1 (-CH₂-), δ 24.5 (-CH₂-), δ 13.9 (-CH₃) |

| FT-IR (KBr, cm⁻¹) | ν ~2220 (C≡C stretch, weak), ~3050 (Ar C-H stretch), ~2960 (Alkyl C-H stretch), ~1605, 1510 (Ar C=C stretch), ~1250 (Asymmetric C-O-C stretch), ~1030 (Symmetric C-O-C stretch) |

| HRMS (ESI) | Calculated for C₁₈H₁₉O⁺ [M+H]⁺, expected m/z value consistent with 251.1436 |

Potential Applications in Research and Development

The unique structural and electronic features of this compound make it a molecule of interest in several high-value research areas.

A. Scaffold for Novel Therapeutics

The diarylacetylene core is considered a "privileged scaffold" in medicinal chemistry. Its rigidity allows for precise positioning of functional groups to interact with biological targets.

-

Antibacterial Agents: Several novel diarylacetylene derivatives have demonstrated potent photoactivatable antibacterial activity, particularly against Gram-positive bacteria.[9][10] Upon photoactivation, these compounds can generate reactive oxygen species (ROS), leading to membrane disruption and cell death.[11] The lipophilicity imparted by the propyl group and the electronic modulation from the methoxy group could be fine-tuned to optimize cell permeability and antibacterial efficacy.

-

Enzyme Inhibition: The linear, rigid nature of the scaffold makes it an attractive starting point for designing inhibitors that can span binding sites of enzymes, such as LpxC, a target for novel antibiotics against Gram-negative pathogens.[12]

The methoxy group itself is a common feature in many approved drugs. It can enhance metabolic stability by blocking sites of oxidation and improve oral bioavailability and target binding by modifying the molecule's electronic and lipophilic character.[13]

B. Building Block for Organic Materials

The conjugated π-system and rigid-rod-like structure are highly desirable for applications in materials science.

-

Liquid Crystals: Molecules with a similar elongated, rigid structure are known to exhibit liquid crystalline properties.[14] The interplay of the flexible propyl chain and the rigid diarylacetylene core could lead to the formation of nematic or smectic phases, useful in display technologies.

-

Organic Electronics: The extended π-conjugation facilitates charge transport, making such molecules candidates for building blocks in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[15][16]

Conclusion

This compound is more than a simple organic molecule; it is a versatile platform for innovation. Its synthesis is readily achievable through the robust and reliable Sonogashira coupling, and its structure can be definitively confirmed by standard spectroscopic methods. The inherent properties of the diarylacetylene scaffold, modulated by the methoxy and propyl substituents, open promising avenues for exploration in both drug discovery and advanced materials. For researchers in these fields, this compound represents a valuable building block with significant potential for the development of next-generation technologies and therapeutics.

References

-

1-(4-Methoxyphenyl)ethynyl-4-propylbenzene - ChemBK.

-

This compound - ChemBK.

-

Sonogashira coupling - Wikipedia.

-

2 - Supporting Information.

-

The antibacterial activity of a photoactivatable diarylacetylene against Gram-positive bacteria - PMC - PubMed Central.

-

The antibacterial activity of a photoactivatable diarylacetylene against Gram-positive bacteria - Frontiers.

-

This compound, 98% - Lab-Chemicals.Com.

-

Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes - The Royal Society of Chemistry.

-

SUPPORTING INFORMATION - Wiley-VCH.

-

The antibacterial activity of a photoactivatable diarylacetylene against Gram-positive bacteria - PubMed.

-

Syntheses, Structures and Antibiotic Activities of LpxC Inhibitors Based on the Diacetylene Scaffold | Request PDF - ResearchGate.

-

Sonogashira Coupling - Chemistry LibreTexts.

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.

-

Sonogashira Coupling - Organic Chemistry Portal.

-

Theoretical Study on the Mechanism of Sonogashira Coupling Reaction - ResearchGate.

-

1-(4-Methoxyphenyl)ethynyl-4-pentylbenzene | C20H22O | CID 613607 - PubChem.

-

1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene - TCI Chemicals.

-

1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene - MySkinRecipes.

-

The role of the methoxy group in approved drugs | Request PDF - ResearchGate.

Sources

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. The antibacterial activity of a photoactivatable diarylacetylene against Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The antibacterial activity of a photoactivatable diarylacetylene against Gram-positive bacteria [frontiersin.org]

- 11. The antibacterial activity of a photoactivatable diarylacetylene against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 1-(4-Methoxyphenyl)ethynyl-4-pentylbenzene | C20H22O | CID 613607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene | 63221-88-5 | TCI AMERICA [tcichemicals.com]

- 16. 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene [myskinrecipes.com]

An In-Depth Technical Guide to the Phase Transitions of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the phase transitions of the liquid crystal compound 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene. This document moves beyond a simple recitation of facts to offer an in-depth analysis of the material's thermal behavior, grounded in the principles of physical chemistry and materials science. The insights and methodologies presented herein are designed to be directly applicable to research and development in fields where precise control and understanding of phase behavior are paramount.

Introduction: The Significance of Tolane-Based Liquid Crystals

This compound, a member of the tolane class of liquid crystals, possesses a rigid core structure composed of two phenyl rings linked by an ethynyl (acetylenic) bridge. This structural motif imparts a high degree of linearity and rigidity to the molecule, which are critical prerequisites for the formation of liquid crystalline phases. The terminal methoxy (-OCH₃) and propyl (-C₃H₇) groups at opposite ends of the molecule play a crucial role in fine-tuning the intermolecular forces and, consequently, the temperatures at which phase transitions occur.

The study of such materials is not merely academic. The unique ability of liquid crystals to exhibit properties of both liquids (fluidity) and solids (anisotropy) makes them indispensable in a wide array of technologies, most notably in liquid crystal displays (LCDs). Furthermore, in the pharmaceutical sciences, understanding the phase behavior of organic molecules is critical for drug formulation, delivery, and stability.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before delving into its complex phase behavior.

| Property | Value | Source |

| Chemical Formula | C₁₈H₁₈O | [1] |

| Molar Mass | 250.33 g/mol | [1] |

| CAS Number | 39969-26-1 | |

| Appearance | Crystalline Solid | |

| Melting Point | 61 °C | [1] |

| Boiling Point | 162-164 °C (at 1 mmHg) | [1] |

Experimental Determination of Phase Transitions: A Methodological Overview

The characterization of liquid crystal phase transitions relies on a suite of complementary analytical techniques. The primary methods employed are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions are accompanied by changes in enthalpy, which are detected as peaks in the DSC thermogram.

Experimental Protocol: DSC Analysis

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Thermal Program: The sample is subjected to a controlled heating and cooling cycle, typically at a rate of 10 °C/min, under an inert nitrogen atmosphere.

-

Data Analysis: The resulting thermogram is analyzed to determine the onset temperature and the peak area of any endothermic or exothermic events. The peak area is directly proportional to the enthalpy change (ΔH) of the transition.

Causality in Experimental Design: The use of a controlled heating and cooling rate is critical to ensure thermal equilibrium and to obtain reproducible results. An inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.

Polarized Optical Microscopy (POM)

POM is an invaluable technique for the direct visualization of the different phases of a liquid crystal and for identifying the specific type of liquid crystalline phase (e.g., nematic, smectic) based on the observed optical textures.

Experimental Protocol: POM Analysis

-

Sample Preparation: A small amount of the sample is placed on a clean glass microscope slide and covered with a coverslip.

-

Heating Stage: The slide is placed on a programmable hot stage, which allows for precise temperature control.

-

Observation: The sample is observed through a microscope equipped with two polarizers, one placed before the sample (the polarizer) and one after (the analyzer), typically in a crossed configuration.

-

Texture Identification: As the sample is heated and cooled, the distinct optical textures that appear are recorded and identified. The transition from a crystalline solid to a liquid crystal is marked by the appearance of a fluid, birefringent texture. The transition to the isotropic liquid phase is characterized by the disappearance of all birefringence, resulting in a dark field of view.

Self-Validating System: The combination of DSC and POM provides a self-validating system. The transition temperatures determined by the thermal events in the DSC thermogram should correspond to the temperatures at which textural changes are observed under the polarizing microscope.

Phase Transition Behavior of this compound

It is anticipated that upon heating from the solid state, the compound will exhibit at least two distinct phase transitions:

-

Melting Transition (Crystal to Liquid Crystal): The transition from the ordered crystalline solid to a more disordered, but still anisotropic, liquid crystalline phase. A melting point of 61 °C has been reported.[1]

-

Clearing Transition (Liquid Crystal to Isotropic Liquid): The transition from the anisotropic liquid crystalline phase to the fully disordered, isotropic liquid phase. This is also referred to as the clearing point.

The liquid crystalline phase is expected to be a nematic phase , which is characterized by long-range orientational order of the molecular long axes, but no positional order.

Diagram of Phase Transitions:

Caption: Relationship between molecular structure and mesomorphic properties.

Conclusion and Future Directions

This compound serves as a quintessential example of a calamitic (rod-like) liquid crystal. Its phase behavior is governed by a delicate balance of molecular shape, rigidity, and intermolecular forces. While its fundamental properties are known, a detailed experimental investigation of its phase transition temperatures and enthalpies using DSC and POM would be a valuable contribution to the field. Such data would not only provide a more complete understanding of this specific compound but also contribute to the broader structure-property relationship knowledge base for tolane-based liquid crystals, aiding in the rational design of new materials with tailored properties for advanced applications.

References

-

Ha, S.-T., Lee, T.-L., Yeap, G.-Y., Lin, H.-C., Ito, M. M., & Subramaniam, R. T. (n.d.). Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. Retrieved from [Link]

-

PubChem. (n.d.). 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene. Retrieved from [Link]

-

Saleh, T. A., & Qadeer, A. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)ethynyl-4-pentylbenzene. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Liquid Crystalline Behavior of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene

Foreword

This technical guide provides a comprehensive overview of the synthesis, characterization, and liquid crystalline properties of 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene. This tolane derivative serves as a model compound for understanding the relationship between molecular structure and mesophase behavior in calamitic liquid crystals. The methodologies and analytical techniques detailed herein are designed to offer researchers, scientists, and drug development professionals a robust framework for the investigation of novel liquid crystalline materials. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Introduction to this compound as a Liquid Crystal

This compound, a member of the tolane family of liquid crystals, possesses a rigid core composed of two phenyl rings linked by an ethynyl bridge. This rigid core, combined with flexible terminal groups (a methoxy group and a propyl group), gives rise to the anisotropic molecular shape necessary for the formation of liquid crystalline phases.[1][2] The interplay between the rigid core's propensity for long-range orientational order and the flexible chains' thermal motion dictates the temperature range and nature of the observed mesophases. Understanding these structure-property relationships is paramount in the rational design of liquid crystals for various applications, including displays, sensors, and drug delivery systems.

The liquid crystal behavior of this specific compound is characterized by a crystalline to isotropic phase transition at 50.4°C. Upon cooling from the isotropic liquid, a monotropic nematic phase emerges at 42.2°C before recrystallization.[2][3] This guide will delve into the experimental procedures required to verify and explore this behavior in detail.

Synthesis via Sonogashira Cross-Coupling

The synthesis of this compound is most effectively achieved through a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper(I) co-catalyst.[4][5] The choice of this reaction is dictated by its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups.

Synthetic Workflow

The overall synthetic strategy involves the coupling of 4-methoxyphenylacetylene with 1-iodo-4-propylbenzene.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-iodo-4-propylbenzene (1.0 eq), 4-methoxyphenylacetylene (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

-

Solvent and Base Addition: Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio by volume. The triethylamine acts as both a solvent and a base to neutralize the hydrogen iodide formed during the reaction.

-

Reaction Execution: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Characterization of Liquid Crystalline Behavior

A multi-technique approach is essential for the unambiguous characterization of the liquid crystalline phases of this compound. This involves Differential Scanning Calorimetry (DSC) for thermodynamic analysis, Polarized Optical Microscopy (POM) for visual identification of mesophases, and X-ray Diffraction (XRD) for structural elucidation.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperatures and enthalpy changes associated with phase transitions.[6][7] By measuring the heat flow into or out of a sample as a function of temperature, one can identify the transition from the crystalline solid to the isotropic liquid and any intermediate mesophases.[8]

-

Sample Preparation: Accurately weigh 2-5 mg of the synthesized this compound into an aluminum DSC pan. Crimp the pan with an aluminum lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Heat the sample from room temperature to 70°C at a rate of 10°C/min to observe the melting transition.

-

Hold at 70°C for 5 minutes to ensure complete melting and to erase any thermal history.

-

Cool the sample from 70°C to 20°C at a rate of 10°C/min to observe the isotropic to nematic transition and subsequent crystallization.

-

Reheat the sample from 20°C to 70°C at 10°C/min to confirm the transition temperatures.

-

-

Data Analysis: Analyze the resulting thermogram to determine the peak temperatures of the endothermic (heating) and exothermic (cooling) transitions and to calculate the associated enthalpy changes (ΔH).

| Transition | Temperature (°C) | Enthalpy Change (ΔH) |

| Crystal to Isotropic (Heating) | 50.4 | > 0 (Endothermic) |

| Isotropic to Nematic (Cooling) | 42.2 | < 0 (Exothermic) |

| Nematic to Crystal (Cooling) | < 42.2 | < 0 (Exothermic) |

Note: The enthalpy values are qualitative as specific literature values are not available. The nematic to crystal transition on cooling may be broad and occur at a lower temperature than the melting point due to supercooling.

Polarized Optical Microscopy (POM)

POM is a powerful technique for the direct visualization and identification of liquid crystalline phases based on their unique optical textures.[9] Anisotropic materials, such as liquid crystals, are birefringent, meaning they have different refractive indices for light polarized in different directions. When viewed between crossed polarizers, this birefringence results in characteristic textures.[10]

-

Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

-

Heating Stage: Place the slide on a hot stage connected to a temperature controller.

-

Microscope Setup: Position the hot stage on the polarizing microscope stage. Ensure the polarizers are crossed (90° relative to each other).

-

Observation:

-

Heat the sample above its clearing point (e.g., 60°C) until it becomes an isotropic liquid, which will appear dark between the crossed polarizers.

-

Slowly cool the sample (e.g., at 1-2°C/min) and observe the formation of the nematic phase. The nematic phase will exhibit a characteristic schlieren or threaded texture.

-

Continue cooling to observe the crystallization of the sample.

-

-

Image Capture: Record images of the observed textures at different temperatures.

Caption: Workflow for Polarized Optical Microscopy analysis.

X-ray Diffraction (XRD)

XRD provides detailed structural information about the arrangement of molecules in different phases. In the context of liquid crystals, small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) are employed to probe long-range positional order (e.g., smectic layers) and short-range intermolecular correlations, respectively.[11]

-

Sample Preparation: Load the liquid crystal sample into a thin-walled glass capillary tube (e.g., 1.5 mm diameter) and seal the ends.

-

Instrument Setup: Mount the capillary in a temperature-controlled sample holder within the XRD instrument. An area detector is typically used to collect the two-dimensional diffraction pattern.

-

Data Collection:

-

Heat the sample to the isotropic phase and record a diffraction pattern. This will show a broad, diffuse ring, characteristic of a liquid.

-

Cool the sample into the nematic phase (e.g., 45°C) and collect a diffraction pattern. For an unaligned sample, this will also show a diffuse ring, but it will be sharper than that of the isotropic phase. If the sample is aligned (e.g., by a magnetic field), the diffuse scattering will be concentrated into arcs perpendicular to the director axis.

-

Cool the sample to the crystalline phase (e.g., room temperature) and record a diffraction pattern, which will exhibit sharp Bragg reflections indicative of long-range positional order.

-

-

Data Analysis: Analyze the position and shape of the diffraction peaks to determine intermolecular distances and the degree of order in each phase.

-

Isotropic Phase: A broad, diffuse scattering ring in the wide-angle region, corresponding to the average intermolecular distance.

-

Nematic Phase: A more defined, but still diffuse, wide-angle scattering ring. In an aligned sample, this will appear as two diffuse crescents.

-

Crystalline Phase: A series of sharp, concentric rings (for a powder sample) or distinct spots (for a single crystal) corresponding to the crystal lattice planes.

Caption: Relationship between phases and their expected XRD patterns.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of the liquid crystalline behavior of this compound. By employing Sonogashira coupling for its synthesis and a suite of analytical techniques including DSC, POM, and XRD, a complete picture of its thermal and structural properties can be obtained. The methodologies presented here provide a solid foundation for the investigation of other novel liquid crystalline materials, enabling researchers to systematically explore the fascinating world of soft matter and its potential applications.

References

-

Gao, Y. et al. (2020). Improvement in the Electro-Optical Properties of Twisted Nematic Liquid Crystal Devices Through Polymeric Nanoparticles. Polymers, 12(11), 2699. [Link]

-

Ahmed, H. et al. (2015). How to analyze liquid crystals?. ResearchGate. [Link]

-

Lehmann, M. et al. (2018). Characteristic POM textures of liquid crystals. ResearchGate. [Link]

-

Al-Dujaili, A. H. et al. (2016). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Molecules, 21(9), 1229. [Link]

-

Pena, A. et al. (2019). Aligning Lyotropic Liquid Crystals with Unconventional Organic Layers. Crystals, 9(11), 569. [Link]

-

Dabrowski, R. et al. (2015). The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. Molecular Crystals and Liquid Crystals, 610(1), 1-11. [Link]

-

Walker, R. et al. (2018). New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4'-yl)-10-(4-alkylaniline-benzylidene-4'-oxy)decanes (CB10O.m). Soft Matter, 14(43), 8799-8810. [Link]

-

Nych, A. et al. (2019). Optical Imaging and Analytical Design of Localized Topological Structures in Chiral Liquid Crystals. Physical Review Applied, 11(5), 054019. [Link]

-

Gauza, S. et al. (2020). Bis-tolane liquid crystals terminated by 2,2-difluorovinyloxyl with high birefringence and large electrical anisotropy. Liquid Crystals, 47(14-15), 2115-2124. [Link]

-

Hagar, M. et al. (2017). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. ARO-The Scientific Journal of Koya University, 5(2), 26-31. [Link]

-

Kraus, G. A. & Alterman, J. L. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. [Link]

-

Reiffers, S. et al. (2010). Photo-Induced Phase Transitions to Liquid Crystal Phases: Influence of the Chain Length from C8E4 to C14E4. International Journal of Molecular Sciences, 11(5), 2193-2207. [Link]

-

Cmok, L. et al. (2022). Transitions between liquid crystalline phases investigated by dielectric and infra-red spectroscopies. arXiv. [Link]

-

Rahman, M. M. (2018). DSC thermogram of liquid crystal. ResearchGate. [Link]

-

Wang, C. et al. (2018). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 8(26), 14383-14390. [Link]

-

Kim, H. (2013). Phase transitions in liquid crystals. [Link]

-

Mori, A. et al. (2004). Synthesis and Mesomorphic Properties of Liquid Crystals with 5-(4-Alkoxyphenylethynyl)tropolone. Chemistry Letters, 33(10), 1342-1343. [Link]

-

Ola, M. et al. (2018). liquid crystalline drug delivery system for sustained release loaded with an antitubercular drug. Journal of Drug Delivery and Therapeutics, 8(4), 93-101. [Link]

-

NETZSCH Analyzing & Testing. Liquid Crystal Transitions. [Link]

-

Hegmann, T. (2007). Two dimensional XRD patterns of some common liquid crystalline phases. ResearchGate. [Link]

-

Celebre, G. et al. (2020). Comparative 2H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase. Molecules, 25(8), 1772. [Link]

-

Sharma, D. & Byrne, L. E. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. Engineering and Technology Journal, 8(9), 04. [Link]

-

Singh, S. (2000). Phase transitions in liquid crystals. Physics Reports, 324(2-3), 107-269. [Link]

-

Reddy, G. O. et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Advances, 10(28), 16397-16408. [Link]

-

Falco, M. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

-

Abser, M. N. & Ali, S. I. (1998). Synthesis of 4-alkoxy and 4(4′-alkoxyphenyl)-2,6-di(hydroxymethyl) pyridines and their Applications as Liquid Crystals and Polymer Electrolyte Liquid Crystals. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 317(1), 137-153. [https://www.semanticscholar.org/paper/Synthesis-of-4-alkoxy-and-4(4%E2%80%B2-alkoxyphenyl)-2%2C6-di(-Abser-Ali/3b55d7815f91f7371900a0d4b96860d5e1e1a53f]([Link]

-

University of Hamburg. LIQUID CRYSTAL PHASES. [Link]

-

Rao, B. G. S. et al. (2024). CHARACTERIZATION OF NANO-DOPED LIQUID CRYSTALS BY X-RAY DIFFRACTION, SCANNING ELECTRON MICROSCOPE AND OPTICAL COLORIMETRY. Rasayan Journal of Chemistry, 17(3), 1937-1946. [Link]

-

Davidson, P. & Gabriel, J. C. P. (2005). The world of liquid crystals as seen through X-ray diffraction. Laboratoire de physique des Solides. [Link]

Sources

- 1. SYNTHON Chemicals Shop | 1-(4-Ethylphenyl)-2-(4-methoxyphenyl)acetylene | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

- 2. SYNTHON Chemicals Shop | 1-(4-n-Butylphenyl)-2-(4-methoxyphenyl)acetylene | Flüssigkristalle Reaktive Mesogene Kronenether Calixarene [shop.synthon-chemicals.com]

- 3. SYNTHON Chemicals Shop | 1-(4-Methoxyphenyl)-2-(4-n-propylphenyl)acetylene | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. cskscientificpress.com [cskscientificpress.com]

- 8. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Methoxy-4-((4-propylphenyl)ethynyl)benzene: Synthesis, Properties, and Historical Context

Introduction: The Significance of Tolan-Based Liquid Crystals